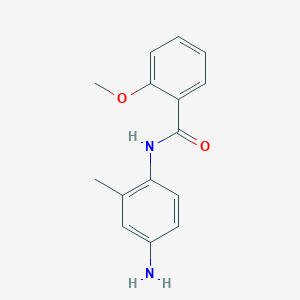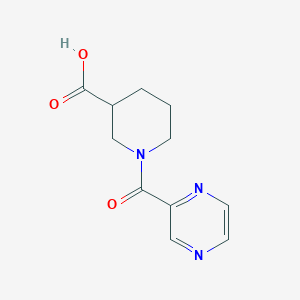
N-(3-Amino-2-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, also known as NAM-2-MB, is an organic compound with a wide range of applications in research and industry. NAM-2-MB is a white, crystalline solid that is soluble in water and ethanol. It is a derivative of benzamide, which is a type of carboxamide. NAM-2-MB is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a substrate in the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
1. Molecular Structure and Intermolecular Interactions
N-(3-Amino-2-methylphenyl)-2-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. In a study by Karabulut et al. (2014), the compound was analyzed using X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions, such as dimerization and crystal packing, on its molecular geometry. These interactions were found to be significant for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
2. Antiviral Activity
N-Phenylbenzamide derivatives, including those similar to N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, have been synthesized and tested for their antiviral activities. Ji et al. (2013) explored the anti-EV 71 activities of these compounds in vitro, identifying promising lead compounds for the development of antiviral drugs (Ji et al., 2013).
3. Antioxidant Properties
Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. Jovanović et al. (2020) investigated the electrochemical oxidation of such compounds, proposing mechanisms for their antioxidant activities based on electrochemical behavior (Jovanović et al., 2020).
4. Neurotropic Properties
The neurotropic properties of N-phenylbenzamide derivatives have been evaluated in vivo. Podolsky et al. (2017) studied the effects of these compounds on various behavioral and physiological parameters, identifying substances with potential psychoactive properties (Podolsky et al., 2017).
5. Gastroprokinetic Activity
Kalo et al. (1995) examined the gastroprokinetic activity of N-phenylbenzamide derivatives, revealing the importance of the amide bond structure for potent gastroprokinetic activity (Kalo et al., 1995).
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGDYRZJAPJRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)












